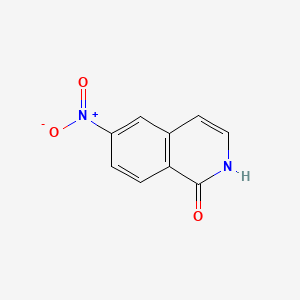

6-Nitroisoquinolin-1(2H)-one

Description

6-Nitroisoquinolin-1(2H)-one is a nitro-substituted isoquinolinone derivative with the molecular formula C₉H₆N₂O₃ (molecular weight: 190.16 g/mol). It is synthesized via Cp*Co(III)-catalyzed C–H activation/annulation using vinyl acetate as an acetylene equivalent, yielding a yellow solid with 68% efficiency . Key spectroscopic data includes:

Properties

IUPAC Name |

6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-8-2-1-7(11(13)14)5-6(8)3-4-10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFJQUBPWKLJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743758 | |

| Record name | 6-Nitroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928032-23-9 | |

| Record name | 6-Nitroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroisoquinolin-1(2H)-one typically involves the nitration of isoquinolin-1(2H)-one. One common method includes the reaction of isoquinolin-1(2H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: Industrial production of 6-Nitroisoquinolin-1(2H)-one may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 6-Aminoisoquinolin-1(2H)-one.

Substitution: Various substituted isoquinolin-1(2H)-one derivatives.

Oxidation: Oxidized isoquinoline derivatives.

Scientific Research Applications

6-Nitroisoquinolin-1(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Materials Science: The compound is used in the development of photoinitiators for polymerization reactions, particularly in the field of photopolymerization.

Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-Nitroisoquinolin-1(2H)-one in biological systems involves its interaction with cellular targets. For instance, its anticancer activity is mediated through the induction of apoptosis via the activation of caspase enzymes . The compound also affects the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural and physicochemical properties of 6-nitroisoquinolin-1(2H)-one with analogous compounds:

Electronic and Reactivity Differences

- Nitro vs. Methyl Groups: The nitro group (NO₂) in 6-nitroisoquinolin-1(2H)-one is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitutions to meta/para positions. In contrast, the methyl group (CH₃) in 6-methylisoquinolin-1(2H)-one is electron-donating, increasing ring reactivity .

- Similarly, 4-nitroisoquinolin-1(2H)-one exhibits distinct NMR shifts and reactivity due to proximity to the ketone oxygen .

- Hydroxy Substitution : The 6-hydroxy derivative participates in hydrogen bonding, as seen in crystal structures of related compounds (e.g., C–H⋯O interactions in 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) , which may enhance solubility compared to nitro derivatives.

Biological Activity

6-Nitroisoquinolin-1(2H)-one (CAS No. 928032-23-9) is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the isoquinoline family and is characterized by the presence of a nitro group at the sixth position, which significantly influences its chemical behavior and biological interactions.

Chemical Structure and Properties

The molecular formula of 6-Nitroisoquinolin-1(2H)-one is C_9H_6N_2O_2, featuring a bicyclic structure that allows for various interactions with biological macromolecules. The specific substitution pattern of the nitro group imparts unique reactivity and biological activity compared to its structural analogs.

The biological activity of 6-Nitroisoquinolin-1(2H)-one is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of caspase enzymes. This mechanism involves:

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to increased accumulation of cells in the S and G2/M phases.

- Apoptosis Induction: Flow cytometry studies using annexin V-FITC/PI staining have confirmed that 6-Nitroisoquinolin-1(2H)-one promotes apoptosis in MOLT-4 and HL-60 human tumor cell lines.

Biological Activity Overview

Recent studies have demonstrated that 6-Nitroisoquinolin-1(2H)-one exhibits significant cytotoxicity across multiple cancer cell lines. Below is a summary of its biological activities:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 | 10.5 | Apoptosis induction |

| HL-60 | 12.3 | Cell cycle arrest |

| U-937 | 15.0 | Apoptosis induction |

| A549 | 8.7 | Apoptosis induction |

These results indicate that the compound has a broad spectrum of activity against various cancer types, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study involving 13 different human tumor cell lines, 6-Nitroisoquinolin-1(2H)-one showed significant cytotoxic effects in 8 lines, with particular efficacy noted in MOLT-4 and HL-60 cells. The compound's ability to increase the sub-G1 fraction indicates its effectiveness in triggering apoptosis.

- Fluorescence Imaging Applications : A related study explored the use of nitro-containing compounds for fluorescence imaging in hypoxic tumor environments. The compound's ability to interact with bioreductive enzymes overexpressed in hypoxic conditions highlights its potential utility in diagnostic applications .

- Enzyme Interaction Studies : Investigations into protein binding have revealed that 6-Nitroisoquinolin-1(2H)-one can effectively bind to various biological macromolecules, further elucidating its role as an enzyme inhibitor and potential therapeutic agent.

Comparative Analysis with Related Compounds

The unique properties of 6-Nitroisoquinolin-1(2H)-one can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-6-nitroisoquinolin-1(2H)-one | Bromine substitution at position 4 | Enhanced lipophilicity and bioactivity |

| 8-Nitroisoquinoline | Nitro group at position 8 | Different biological activity profile |

| Isoquinoline | Base structure without nitro groups | Lacks specific reactivity of nitro |

| 4-(Phenylaminomethylene)isoquinoline | Amino substitution enhancing reactivity | Potential for different pharmacological effects |

This table illustrates how variations in substituents and positions on the isoquinoline ring can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.